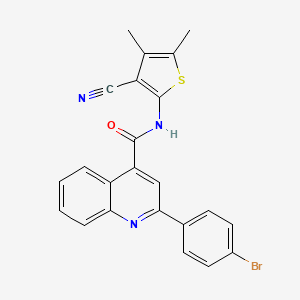

![molecular formula C11H14ClNO3S B4583884 4-[(3-氯苄基)磺酰基]吗啉](/img/structure/B4583884.png)

4-[(3-氯苄基)磺酰基]吗啉

描述

Synthesis Analysis

The synthesis of 4-[(3-chlorobenzyl)sulfonyl]morpholine derivatives often involves the reaction of substituted aryl sulfonyl chlorides with morpholine or its precursors. A typical synthesis route might include the substitution of morpholine on a difluoro-nitrobenzene compound under neat conditions, followed by nitro group reduction and subsequent reactions with sulfonyl chlorides to yield the desired sulfonamides or carbamates in good yields (Janakiramudu et al., 2017). Other methods involve electrochemical synthesis in the presence of arylsulfinic acids, utilizing a commercial carbon anode to achieve the formation of sulfonamide derivatives (Beiginejad & Nematollahi, 2014).

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives, including 4-[(3-chlorobenzyl)sulfonyl]morpholine, is characterized by spectroscopic techniques such as IR, NMR (1H and 13C NMR), and mass spectrometry. X-ray crystallography reveals details about the conformation and orientation of the molecule, showing how the benzene rings and morpholine groups are arranged relative to each other and the sulfonyl group (Kumar et al., 2012).

Chemical Reactions and Properties

4-[(3-Chlorobenzyl)sulfonyl]morpholine and its derivatives participate in a variety of chemical reactions, including those involving antimicrobial activities against multidrug-resistant strains and modulation of antibiotic activity. The structure-activity relationships are crucial for understanding the compound's efficacy against specific microbial strains (Oliveira et al., 2015).

Physical Properties Analysis

The physical properties of 4-[(3-chlorobenzyl)sulfonyl]morpholine derivatives are derived from their molecular structure, influencing solubility, boiling and melting points, and stability. Studies involving computational analysis and dynamic NMR spectroscopy provide insights into the ring inversion barriers and the effect of substituents on the compound's physical properties (Modarresi-Alam et al., 2009).

Chemical Properties Analysis

The chemical properties, including reactivity with various organic and inorganic agents, are influenced by the sulfonyl and morpholine groups. The compound's ability to undergo sulfonylation, cyclization, and other reactions under specific conditions highlights its versatility in organic synthesis and potential utility in creating novel derivatives with varied biological activities (Kravchenko et al., 2005).

科学研究应用

抗菌活性

4-(苯磺酰基)吗啉是一种与 4-[(3-氯苄基)磺酰基]吗啉密切相关的化合物,已对其抗菌特性进行了研究。发现它可以调节对包括金黄色葡萄球菌、大肠杆菌、肺炎克雷伯菌、铜绿假单胞菌和白色念珠菌等真菌菌株在内的多种微生物的多重耐药菌株的抗生素活性。当与阿米卡星联合用于铜绿假单胞菌时,这种调节作用尤为明显,显着降低了抗生素发挥作用所需的最小抑菌浓度 (MIC) (Oliveira 等人,2015)。

合成和生物学意义

合成了一系列源自抗生素药物利奈唑胺的中间体 3-氟-4-吗啉苯胺的磺酰胺和氨基甲酸酯,并显示出显着的抗菌效力。这些化合物,包括 4-[(3-氯苄基)磺酰基]吗啉的衍生物,对细菌和真菌菌株表现出有希望的活性,MIC 值范围为 6.25 至 25.0 µg/mL。分子对接研究预测这些化合物在活性酶位点的良好亲和力和取向,与其体外抗菌筛选结果相关 (Janakiramudu 等人,2017)。

碳酸酐酶抑制作用

测试了含有磺酰胺基团的化合物(类似于 4-[(3-氯苄基)磺酰基]吗啉)作为碳酸酐酶同工酶的抑制剂。这些抑制剂显示出纳摩尔半数最大抑制浓度 (IC50) 值,表明具有有效的抑制作用。这样的发现表明在碳酸酐酶活性受累的疾病中具有潜在的应用 (Supuran 等人,2013)。

抗癌活性

合成了含有吗啉环的新型基于吲哚的磺酰肼衍生物,类似于 4-[(3-氯苄基)磺酰基]吗啉,并评估了其对人乳腺癌细胞的抗癌活性。在测试的化合物中,一种特定的衍生物对雌激素受体阳性和三阴性乳腺癌细胞系表现出显着的抑制作用,表明此类化合物具有癌症治疗的潜力 (Gaur 等人,2022)。

Caspase-3 抑制

发现了一种新型的非肽小分子 caspase-3 抑制剂化学型,包括 2-取代的 4-甲基-8-(吗啉-4-磺酰基)-吡咯并[3,4-c]喹啉-1,3-二酮。其中一些化合物具有很高的效力,IC50 值在 3-10 nM 范围内,突出了在 caspase-3 活性相关的疾病中进行治疗干预的潜在途径 (Kravchenko 等人,2005)。

属性

IUPAC Name |

4-[(3-chlorophenyl)methylsulfonyl]morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO3S/c12-11-3-1-2-10(8-11)9-17(14,15)13-4-6-16-7-5-13/h1-3,8H,4-7,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIFVWEHTAAMACC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)CC2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(3-Chlorobenzyl)sulfonyl]morpholine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 4-({[2-(2-furyl)-4-oxo-4H-chromen-3-yl]oxy}methyl)benzoate](/img/structure/B4583825.png)

![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2-methoxy-4-nitrophenyl)urea](/img/structure/B4583831.png)

![5-{3-chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4583834.png)

![methyl 2-({[2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4583841.png)

![5-{[(3,5-dimethylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4583854.png)

![N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-N'-[1-methyl-5-(1-piperidinylcarbonyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B4583860.png)

![N-(4-tert-butylcyclohexyl)-2-[4-(3-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4583862.png)

![N-(3-{[(2-methoxyphenyl)amino]carbonyl}phenyl)-3-methylbenzamide](/img/structure/B4583871.png)

![1-(3,4,5-trimethoxyphenyl)-1,3,4,9-tetrahydropyrano[3,4-b]indole](/img/structure/B4583877.png)

![3-({4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoic acid](/img/structure/B4583885.png)

![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(methylsulfonyl)(phenyl)amino]butanamide](/img/structure/B4583896.png)

![2-{1-[(5-methyl-2-furyl)methyl]-4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B4583897.png)